molecular formula C13H17NOS B7507573 cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone

Cat. No. B7507573
M. Wt: 235.35 g/mol
InChI Key: LWWGJDQTSHLWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a cyclopropyl ring, an ethyl group, and a thieno[3,2-c]pyridine ring system. In

Mechanism of Action

The mechanism of action of cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone as a dopamine D3 receptor antagonist involves binding to the receptor and blocking the action of dopamine. This may have implications for the treatment of addiction and other psychiatric disorders. The mechanism of action as a cancer therapeutic agent is not fully understood, but it may involve inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone are not fully understood. As a dopamine D3 receptor antagonist, it may have effects on the dopaminergic system and other neurotransmitter systems. As a cancer therapeutic agent, it may have effects on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone in lab experiments include its potential as a dopamine D3 receptor antagonist and cancer therapeutic agent. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. These include:
1. Further investigation of its mechanism of action as a dopamine D3 receptor antagonist and cancer therapeutic agent.
2. Exploration of its potential as a therapeutic agent for other psychiatric disorders.
3. Development of more efficient synthesis methods.
4. Investigation of potential side effects and toxicity.
5. Testing in animal models and clinical trials to evaluate its efficacy and safety.

Synthesis Methods

The synthesis of cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been described in the literature. One method involves the reaction of 2-chloro-3-formylthiophene with cyclopropylmagnesium bromide, followed by reaction with ethylamine and oxidation with manganese dioxide. Another method involves the reaction of 2-chloro-3-formylthiophene with cyclopropylmagnesium bromide, followed by reaction with ethylamine and cyclization with trifluoroacetic acid.

Scientific Research Applications

Cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have activity as a dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. It has also been studied for its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-11-10-6-8-16-12(10)5-7-14(11)13(15)9-3-4-9/h6,8-9,11H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWGJDQTSHLWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)C3CC3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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